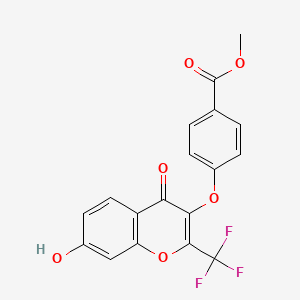![molecular formula C20H18F3N3O3S B2568446 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-47-5](/img/structure/B2568446.png)
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fascinating compound with a highly intricate structure that integrates components from various chemical families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multistep process that requires precise control over reaction conditions. The starting materials often include 3-(trifluoromethyl)benzaldehyde, piperidine, and thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Initial steps typically involve the formation of intermediate compounds through a series of reactions like acetylation and condensation. Detailed reaction conditions such as solvent choice, temperature control, and catalytic agents are crucial for ensuring high yields and purity.
Industrial Production Methods
Industrial-scale synthesis might employ more streamlined methods with improved efficiency and reduced environmental impact. This could involve automated reaction systems, green chemistry principles, and optimization of reagent quantities to ensure scalability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions where specific functional groups are transformed into their oxidized forms.
Reduction: Conversely, reduction reactions may be employed to convert certain moieties into reduced states.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitution, can occur at various positions within the compound's structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents, temperature, and pH, are meticulously controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the conditions and reagents used. For instance, oxidation might yield carboxylated derivatives, while reduction could produce amine-containing products. Substitution reactions could result in a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a model system for studying complex molecular interactions and reaction mechanisms. It can also act as a precursor or intermediate in the synthesis of other compounds.
Biology
Biologically, this compound has potential applications in the study of cellular pathways and interactions. Its unique structure might make it suitable for use as a probe in biological assays or as a lead compound in drug discovery efforts.
Medicine
In medicine, it holds promise for therapeutic applications. Researchers might explore its potential as an active pharmaceutical ingredient (API) for treating specific diseases or conditions.
Industry
In industrial contexts, the compound's stability and reactivity could be leveraged in the development of new materials or chemical processes. It may also be used in the formulation of specialty chemicals or advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or cellular pathways. The precise mechanism involves binding to specific sites, altering conformations, or inhibiting/enhancing biological functions. Pathways influenced by this compound could include signaling cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidines and piperidine derivatives. What sets 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications where similar compounds might fall short.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives
Piperidine-based molecules
Trifluoromethyl-substituted phenyl compounds
That's a snapshot of the compound this compound. Feel free to dive deeper into any of these sections, and let's keep exploring!
Properties
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)13-3-1-2-12(10-13)11-16(27)25-7-4-14(5-8-25)26-18(28)17-15(6-9-30-17)24-19(26)29/h1-3,6,9-10,14H,4-5,7-8,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLNTDXZIIRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2568363.png)
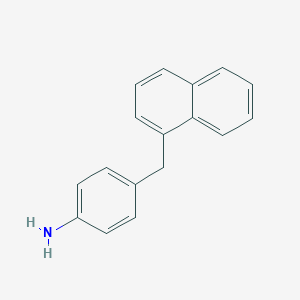
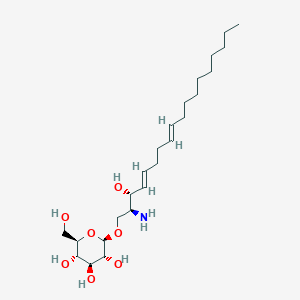
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

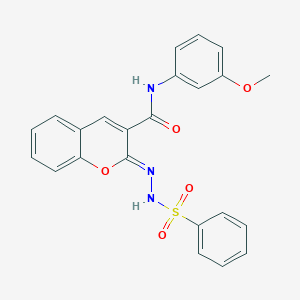
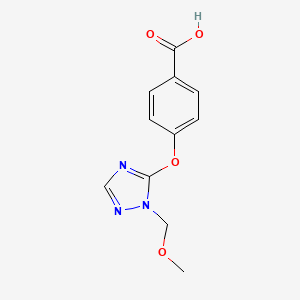
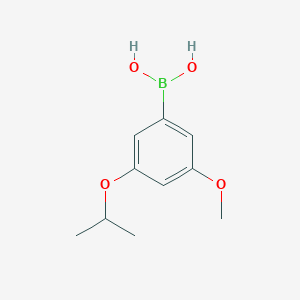
![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)
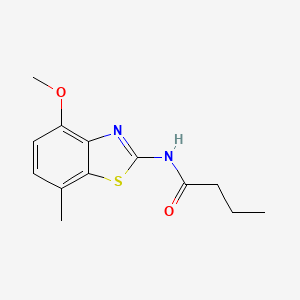
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)
